1-[4-(4-Methylphenyl)-1,3-thiazol-2-yl]-4-(pyrrolidin-1-ylsulfonyl)piperazine
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Overview
Description
1-[4-(4-Methylphenyl)-1,3-thiazol-2-yl]-4-(pyrrolidin-1-ylsulfonyl)piperazine is a complex organic compound that features a unique combination of functional groups, including a thiazole ring, a piperazine ring, and a pyrrolidine sulfonyl group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery .
Preparation Methods
The synthesis of 1-[4-(4-Methylphenyl)-1,3-thiazol-2-yl]-4-(pyrrolidin-1-ylsulfonyl)piperazine typically involves multi-step reactions starting from readily available precursors. The synthetic route often includes:
Formation of the Thiazole Ring: This can be achieved through the cyclization of appropriate thioamides with α-haloketones under acidic or basic conditions.
Piperazine Ring Introduction: The piperazine ring is introduced via nucleophilic substitution reactions, where a suitable piperazine derivative reacts with the thiazole intermediate.
Sulfonylation: The final step involves the sulfonylation of the piperazine ring using pyrrolidine sulfonyl chloride under basic conditions
Industrial production methods may involve optimization of these steps to enhance yield and purity, often employing continuous flow chemistry techniques to scale up the reactions efficiently.
Chemical Reactions Analysis
1-[4-(4-Methylphenyl)-1,3-thiazol-2-yl]-4-(pyrrolidin-1-ylsulfonyl)piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, targeting specific functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole and piperazine rings, respectively
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various halogenating agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[4-(4-Methylphenyl)-1,3-thiazol-2-yl]-4-(pyrrolidin-1-ylsulfonyl)piperazine has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme inhibition and receptor binding.
Medicine: It has potential therapeutic applications, including antimicrobial, anti-inflammatory, and anticancer activities.
Industry: The compound is explored for its use in developing new materials with specific properties .
Mechanism of Action
The mechanism of action of 1-[4-(4-Methylphenyl)-1,3-thiazol-2-yl]-4-(pyrrolidin-1-ylsulfonyl)piperazine involves its interaction with specific molecular targets, such as enzymes and receptors. The thiazole ring can participate in π-π interactions with aromatic residues, while the piperazine ring can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of the target proteins, leading to the observed biological effects .
Comparison with Similar Compounds
Similar compounds to 1-[4-(4-Methylphenyl)-1,3-thiazol-2-yl]-4-(pyrrolidin-1-ylsulfonyl)piperazine include:
1-(4-Methylphenyl)-1,3-thiazole derivatives: These compounds share the thiazole ring and exhibit similar biological activities.
Pyrrolidine sulfonyl piperazine derivatives: These compounds have the pyrrolidine sulfonyl group and are used in similar medicinal chemistry applications
Properties
Molecular Formula |
C18H24N4O2S2 |
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Molecular Weight |
392.5 g/mol |
IUPAC Name |
4-(4-methylphenyl)-2-(4-pyrrolidin-1-ylsulfonylpiperazin-1-yl)-1,3-thiazole |
InChI |
InChI=1S/C18H24N4O2S2/c1-15-4-6-16(7-5-15)17-14-25-18(19-17)20-10-12-22(13-11-20)26(23,24)21-8-2-3-9-21/h4-7,14H,2-3,8-13H2,1H3 |
InChI Key |
YYZJAAMGHMRSFS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC(=N2)N3CCN(CC3)S(=O)(=O)N4CCCC4 |
Origin of Product |
United States |
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